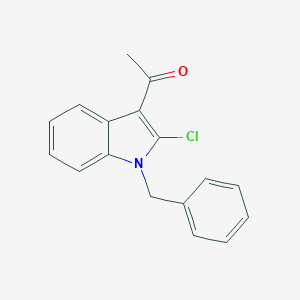

1-Benzyl-2-chloro-3-acetylindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14ClNO |

|---|---|

Molecular Weight |

283.7 g/mol |

IUPAC Name |

1-(1-benzyl-2-chloroindol-3-yl)ethanone |

InChI |

InChI=1S/C17H14ClNO/c1-12(20)16-14-9-5-6-10-15(14)19(17(16)18)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

InChI Key |

ZNOBFLOZFBIHNJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)Cl |

Canonical SMILES |

CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Benzyl 2 Chloro 3 Acetylindole

Reactions Involving the N-1 Benzyl (B1604629) Substituent

The N-1 benzyl group plays a crucial role in the reactivity of the indole (B1671886) ring, often serving as a protecting group that can be removed or modified.

Debenzylation Methodologies

The removal of the benzyl group, a process known as debenzylation, is a common synthetic step. One established method involves heating 1-benzyl-3-acetylindole in the presence of aluminum chloride in a solvent such as benzene (B151609) or anisole. chemijournal.com This reaction proceeds efficiently, yielding the debenzylated 3-acetylindole (B1664109) in a relatively short time. chemijournal.com While this method is effective for the 3-acetylindole precursor, its direct application to 1-benzyl-2-chloro-3-acetylindole requires consideration of the potential for side reactions involving the chloro and acetyl groups under Lewis acidic conditions.

Another approach to debenzylation involves palladium-catalyzed hydrogenation. For instance, using 20% Pd(OH)2/C in ethanol (B145695) under a hydrogen atmosphere at elevated temperatures has been shown to be effective for debenzylating related N-benzyl-N-Boc protected aminopyridine derivatives, although yields can be modest and require careful optimization to minimize byproducts. nih.gov The addition of acetic acid has been found to facilitate N-benzyl deprotection in some palladium-catalyzed hydrogenolysis reactions. nih.gov

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

| Aluminum chloride | Benzene or anisole, 50°C, 30 min | 3-acetylindole | Affordable | chemijournal.com |

| 20% Pd(OH)2/C, H2 | Ethanol, 60°C, 24 h | Debenzylated product | 26% | nih.gov |

Transformations of the Benzyl Moiety without Cleavage

The benzyl group itself can undergo chemical transformations without being cleaved from the indole nitrogen. While specific examples for this compound are not extensively documented, general reactions applicable to benzyl groups, such as electrophilic aromatic substitution on the phenyl ring, are plausible provided the conditions are compatible with the other functional groups of the indole derivative.

Reactivity at the C-2 Chloro Position

The chlorine atom at the C-2 position is a key site for introducing molecular diversity through nucleophilic displacement and cross-coupling reactions.

Nucleophilic Displacement Reactions

The electron-rich nature of the indole ring system facilitates nucleophilic substitution at the C-2 position. researchgate.net The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. For instance, cobalt-catalyzed cascade reactions involving C-2 amidation and subsequent C-3 chlorination of indoles have been reported, highlighting the reactivity of the C-2 position towards nitrogen nucleophiles. acs.org

Cross-Coupling Reactions at C2 (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C-2 position of indoles.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.org The reaction is a cornerstone for synthesizing aryl alkynes and conjugated enynes. gold-chemistry.org The Sonogashira coupling of 2-chloroindoles with terminal alkynes provides a direct route to 2-alkynylindoles. researchgate.net While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org Copper-free Sonogashira couplings have also been developed to avoid the issue of homocoupling of the alkyne. gold-chemistry.orgnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound with an aryl or vinyl halide. nih.govnih.gov This method is known for its broad substrate scope and high functional group tolerance. nih.govnih.gov The Suzuki coupling of 2-chloroindoles with boronic acids or their derivatives offers a versatile method for C-2 arylation. nih.gov The choice of ligand and base can be crucial for achieving high yields, with SPhos and XPhos being effective ligands for coupling unprotected nitrogen-rich heterocycles. nih.gov

| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, amine base | 2-Alkynylindole | gold-chemistry.orgorganic-chemistry.org |

| Suzuki-Miyaura | Pd catalyst, ligand (e.g., SPhos), base (e.g., K3PO4), boronic acid | 2-Arylindole | nih.gov |

Transformations of the C-3 Acetyl Group

The acetyl group at the C-3 position is a versatile functional handle that can undergo a variety of transformations.

The ketone of the acetyl group can react with various reagents. For example, reaction with p-tolualdehyde or 4-chlorobenzaldehyde (B46862) leads to the formation of chalcone-like structures. mdpi.com Furthermore, the acetyl group can participate in multicomponent reactions. A one-pot reaction of 3-acetylindole with aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297), catalyzed by piperidine, yields 6-indolylpyridine-3-carbonitrile derivatives. rsc.org

The methyl group of the acetyl moiety can also be functionalized. For instance, bromination of 1-benzyl-3-acetylindole with bromine in methanol (B129727) yields 1-benzyl-3-bromoacetyl indole, a key intermediate for synthesizing various heterocyclic derivatives. srce.hr This bromoacetyl derivative can then react with nucleophiles like glycine (B1666218) to form amino acid derivatives. srce.hr

Additionally, the C-3 acetyl group can direct reactions at other positions of the indole ring. In the presence of an iron(III) chloride catalyst, N-tosyl-3-acetylindole can react with N-benzyl indole in a cascade reaction to form highly crowded tetrasubstituted tri(indolyl)methanes. sioc-journal.cn

Condensation and Derivatization Reactions of the Carbonyl Functionality

The acetyl group at the C3 position of this compound possesses a reactive carbonyl functionality that readily undergoes condensation reactions with a variety of nucleophiles. These reactions are characteristic of ketones and are pivotal for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Common derivatization reactions involve the condensation with nitrogen-based nucleophiles such as hydrazine (B178648) and its derivatives, hydroxylamine, and semicarbazide. For instance, the reaction of 3-acetylindoles with phenylhydrazine (B124118) in an acidic medium leads to the formation of the corresponding phenylhydrazone. It is expected that this compound would react similarly to yield 1-benzyl-2-chloro-3-(1-(2-phenylhydrazono)ethyl)-1H-indole. Such hydrazones can be further cyclized under Vilsmeier-Haack conditions to generate pyrazole (B372694) derivatives.

Furthermore, multicomponent reactions involving the acetyl group are a powerful tool for constructing complex molecular architectures. A one-pot reaction of 3-acetylindole with aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate, catalyzed by piperidine, has been shown to produce 6-indolylpyridine-3-carbonitrile derivatives. This suggests that this compound could serve as a key building block in similar multicomponent strategies to generate diverse heterocyclic systems.

Table 1: Examples of Condensation Reactions of the Acetyl Group

| Reactant | Product Structure | Product Name |

| Phenylhydrazine | 1-benzyl-2-chloro-3-(1-(2-phenylhydrazono)ethyl)-1H-indole | |

| Hydroxylamine | 1-(1-benzyl-2-chloro-1H-indol-3-yl)ethan-1-one oxime | |

| Semicarbazide | 2-(1-(1-benzyl-2-chloro-1H-indol-3-yl)ethylidene)hydrazine-1-carboxamide |

Reductions and Oxidations of the Acetyl Group

The acetyl moiety of this compound can be selectively reduced or oxidized to introduce new functionalities. The reduction of the carbonyl group can yield either the corresponding secondary alcohol or the fully reduced ethyl group, depending on the reducing agent and reaction conditions employed.

For instance, the reduction of 3-acyl-1-(phenylsulfonyl)indoles to the corresponding 3-alkyl derivatives has been achieved in nearly quantitative yields using sodium borohydride (B1222165) (NaBH₄) in trifluoroacetic acid (TFA). A similar approach could potentially reduce the acetyl group of this compound to an ethyl group. Alternatively, milder reducing agents like sodium borohydride in methanol would likely afford the secondary alcohol, 1-(1-benzyl-2-chloro-1H-indol-3-yl)ethan-1-ol. The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride has also been reported for the reduction of 1-methyl-3-acetylindole to 1-methyl-3-ethylindole.

Oxidation of the acetyl group is less common but can be achieved under specific conditions. The haloform reaction, for example, involves the exhaustive halogenation of the methyl group of the acetyl moiety, followed by cleavage to yield a carboxylic acid and a haloform. This reaction typically requires a base and a halogen (e.g., bromine or iodine). For this compound, this would lead to the formation of 1-benzyl-2-chloro-1H-indole-3-carboxylic acid.

Table 2: Reduction and Oxidation Products of the Acetyl Group

| Reaction Type | Reagent(s) | Product Structure | Product Name |

| Reduction (to alcohol) | NaBH₄, MeOH | 1-(1-benzyl-2-chloro-1H-indol-3-yl)ethan-1-ol | |

| Reduction (to alkyl) | NaBH₄, TFA | 1-benzyl-2-chloro-3-ethyl-1H-indole | |

| Oxidation (Haloform) | Br₂, NaOH | 1-benzyl-2-chloro-1H-indole-3-carboxylic acid |

Reactions at the α-Carbon of the Acetyl Group

The α-carbon of the acetyl group in this compound is acidic and can be deprotonated to form an enolate intermediate. This enolate is a potent nucleophile and can participate in a variety of substitution and addition reactions, allowing for further functionalization of the molecule.

One of the key reactions at the α-position is alkylation. The enolate, generated by a suitable base, can react with alkyl halides to introduce an alkyl chain. This provides a straightforward method for elaborating the side chain at the C3 position.

Another important transformation is the Mannich reaction, which involves the aminoalkylation of the α-carbon. While not directly reported for this compound, 3-acetylindole is known to undergo this reaction.

Furthermore, the α-carbon can participate in condensation reactions with aldehydes, leading to the formation of α,β-unsaturated ketones, also known as chalcones. These compounds are valuable intermediates for the synthesis of various heterocyclic systems.

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring

The indole nucleus is inherently electron-rich and susceptible to electrophilic attack. However, the substituents on the ring of this compound significantly influence the regioselectivity of these reactions. The N-benzyl group is largely electronically neutral in its effect on the indole ring itself. The 3-acetyl group is a deactivating group, withdrawing electron density from the pyrrole (B145914) ring and making electrophilic substitution more difficult compared to unsubstituted indole. The C2-chloro atom is also a deactivating group but can direct incoming electrophiles.

Given that the highly reactive C3 position is blocked, electrophilic substitution is expected to occur on the benzene portion of the indole ring. The directing effects of the substituents would favor substitution at the C5 and C7 positions. The presence of an electron-withdrawing N-acyl group has been shown to direct C7 functionalization in some cases.

The presence of the chloro substituent at the C2 position makes the molecule a candidate for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. The 3-acetyl group at the para-position relative to the C2-chloro substituent would activate the ring for such a reaction. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for introducing a wide range of functional groups at the C2 position.

Ring-Opening and Rearrangement Reactions

Substituted indoles can undergo ring-opening and rearrangement reactions under certain conditions, often promoted by strong acids or bases. For instance, some 3-substituted indoles have been shown to rearrange to the corresponding 2-substituted isomers upon treatment with strong acids like polyphosphoric acid at elevated temperatures. It is conceivable that under harsh acidic conditions, this compound could potentially undergo rearrangement of the acetyl group from the C3 to the C2 position, although the presence of the C2-chloro atom might complicate this process.

In a palladium-catalyzed reaction of 3-acetylindoles with iodoarenes, a domino C4-arylation followed by a 1,2-migration of the acetyl group from C3 to C2 has been observed. This suggests that under specific catalytic conditions, rearrangement of the acetyl group is a feasible transformation for this class of compounds.

Ring-opening of the indole nucleus itself is also a possibility, particularly under strongly acidic or oxidative conditions. For example, treatment of certain furan (B31954) derivatives with aqueous acids leads to a facile ring-opening to yield 1,4-dicarbonyl compounds. While indoles are generally more stable, harsh reaction conditions could potentially lead to the cleavage of the pyrrole ring.

Exploration of Derivatives and Analogues of 1 Benzyl 2 Chloro 3 Acetylindole

Design Principles for Structural Variation

The creation of new molecules based on the 1-benzyl-2-chloro-3-acetylindole framework is guided by established principles of medicinal and materials chemistry, including rational design and combinatorial approaches.

Rational design involves the strategic, structure-based creation of new compounds. This approach relies on understanding the relationship between a molecule's structure and its function to design analogues with improved or novel properties. For indole (B1671886) scaffolds, this often involves targeting specific biological macromolecules.

Key principles include:

Structure-Activity Relationship (SAR) Studies : SAR analysis is fundamental to rational design. By synthesizing a series of analogues with systematic modifications and evaluating their activity, researchers can identify which functional groups at specific positions are crucial for a desired outcome. For example, studies on other indole derivatives have shown that substituents on the N-benzyl ring can significantly influence biological activity. nih.gov

Bioisosteric Replacement : This principle involves substituting one functional group with another that has similar physical or chemical properties, with the aim of retaining or enhancing activity. For instance, the C2-chloro atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl (CF₃) group to modulate the electronic character and lipophilicity of the molecule. mdpi.com

Scaffold Hopping : In some cases, the entire indole core may be replaced by a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. A study aimed at finding new 15-lipoxygenase-1 inhibitors used a combinatorial approach to replace an indolyl core with a 3-pyridyl ring, demonstrating the utility of scaffold hopping. rug.nlnih.gov

Mechanism-Based Design : For applications like enzyme inhibition, analogues can be designed to act as mechanism-based inhibitors. This involves creating a molecule that mimics the substrate and, upon enzymatic processing, forms a reactive species that covalently modifies and inactivates the enzyme. bham.ac.uk

The design of analogue libraries of this compound would thus involve creating a matrix of compounds with variations at the N1, C2, and C3 positions to explore the chemical space and establish robust SAR.

Combinatorial chemistry provides a high-throughput method for synthesizing large libraries of related compounds, which is particularly well-suited for the indole scaffold. rug.nl This approach allows for the rapid generation of structural diversity to screen for desired properties.

Common strategies include:

Solid-Phase Synthesis : Attaching an indole precursor to a solid support (resin) allows for sequential reactions and easy purification, as excess reagents and byproducts can be washed away. The Pictet-Spengler reaction, a key method for creating tetrahydro-β-carboline scaffolds from tryptophan derivatives, has been successfully adapted to solid-phase synthesis to generate libraries with multiple points of diversity. acs.orgchimia.ch

Multi-Component Reactions (MCRs) : MCRs involve combining three or more starting materials in a single pot to form a complex product in a highly efficient manner. Several MCRs have been developed for the functionalization of indoles, such as a three-component reaction to synthesize spiro[indole-thiazolidinones] under aqueous conditions. rsc.orgrsc.org Another example involves the one-pot reaction of 3-acetylindole (B1664109), aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) to produce 6-indolylpyridine derivatives. rsc.org

These combinatorial techniques enable the creation of extensive libraries of indole analogues, which can then be screened to identify compounds with interesting biological or material properties.

Synthetic Routes to Modified Indole Analogues

The modification of the this compound scaffold at its key positions is achieved through various synthetic transformations.

The nitrogen atom of the indole ring is a common site for modification. While the parent compound features a benzyl (B1604629) group, a wide array of other substituents can be introduced, which can significantly impact the compound's properties. N-substituted indole derivatives have been shown to possess increased activity in some biological contexts compared to their unsubstituted counterparts. nih.gov

The general method for N-alkylation involves deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent.

Table 1: Synthesis of N-Substituted Indole Analogues

| Starting Material | Reagents | N-Substituent | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde | Substituted benzyl bromide, NaH, DMF | Substituted benzyl | nih.gov |

| 2,3-diphenyl-5-methoxy-indole | Ethyl chloroformate, NaH, DMF | Ethoxycarbonyl | nih.gov |

The benzyl group itself can be removed (debenzylation) to yield the N-H indole, which serves as a precursor for further N-functionalization. For example, heating 1-benzyl-3-acetylindole with aluminium chloride results in debenzylation to give 3-acetylindole. chemijournal.com

Modification at the C2 position of the indole ring is synthetically challenging but offers a valuable opportunity to modulate the electronic properties of the scaffold. Replacing the chloro group with other substituents can dramatically alter the molecule's reactivity and interactions.

One notable transformation is the introduction of a trifluoromethyl (CF₃) group. A method for synthesizing 2-CF₃-3-benzylindoles involves the condensation of α-CF₃-β-(2-nitroaryl)enamines with arylaldehydes, followed by a reductive cyclization of the resulting ketone. mdpi.com While this is not a direct substitution on the pre-formed indole, it represents a de novo synthesis to achieve C2-modification.

Table 2: Examples of C2-Modified Indole Synthesis

| Synthetic Goal | Key Reaction | Reagents | Outcome | Reference |

|---|---|---|---|---|

| 2-CF₃-3-benzylindole | Reductive cyclization of α-(2-nitroaryl)-β-aryl-CF₃-enone | H₂, Pd/C, MeOH | 2-CF₃-3-benzylindole in ~90% yield | mdpi.com |

Direct functionalization of the C2 position on a pre-existing 2-chloroindole is often difficult. Studies have noted that certain reactions, such as palladium-catalyzed alkynylation, may not proceed when a chlorine atom is present at the C2 position, highlighting the influence of this substituent on the ring's reactivity. acs.org

The C3-acetyl group is a versatile chemical handle that allows for a wide range of modifications. The carbonyl group can participate in condensations, reductions, and other transformations to build complex heterocyclic systems appended to the indole core.

Condensation Reactions : The acetyl group's methyl protons are acidic and can react with electrophiles, while the carbonyl carbon is electrophilic and reacts with nucleophiles.

Hydrazone Formation : 3-acetylindole reacts with phenylhydrazine (B124118) to form the corresponding phenylhydrazone. This hydrazone can then undergo further cyclization, for example, via the Vilsmeier-Haack reaction to form pyrazole (B372694) derivatives. researchgate.net

Thiosemicarbazone Formation : Reaction of N-benzyl-3-formylindole (a close analogue) with various thiosemicarbazides yields a library of indole-based thiosemicarbazones. nih.gov This reaction is readily applicable to the C3-acetyl group as well.

Building Heterocyclic Rings : The C3-acetyl group serves as a key building block for constructing fused or appended heterocyclic rings.

Pyridine Synthesis : A one-pot, four-component reaction of 3-acetylindole, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate yields highly substituted 6-(indol-3-yl)pyridine-3-carbonitriles. rsc.org

Modifications via Electrophilic Addition : In related trichloroindole nucleosides, modifications at the C3-position have been achieved through electrophilic addition reactions, suggesting that similar strategies could be applied to this compound. acs.org

Table 3: Synthetic Transformations of the C3-Acetyl Group

| Reagent(s) | Resulting Functional Group/Scaffold | Reaction Type | Reference |

|---|---|---|---|

| Phenylhydrazine, then POCl₃/DMF | 1-phenyl-3-(indol-3-yl)pyrazole | Hydrazone formation and cyclization | researchgate.net |

| Thiosemicarbazide | Thiosemicarbazone | Condensation | nih.gov |

These examples underscore the C3-acetyl group's utility as a synthetic linchpin for generating a vast array of structurally diverse indole analogues.

Stereochemical Considerations in Indole Derivative Synthesis

The synthesis of indole derivatives, including analogues of this compound, often involves reactions that can generate stereocenters, making stereochemical control a critical aspect of their preparation. The 3-acetyl group, in particular, introduces the possibility of various stereoselective transformations.

One of the key reactions involving the 3-acetyl group is the aldol (B89426) condensation. The enolate derived from the acetyl group can react with various electrophiles, potentially leading to the formation of new stereocenters. The stereochemical outcome of such reactions can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. masterorganicchemistry.comharvard.edu In this model, the substituents on the enolate and the aldehyde tend to occupy equatorial positions to minimize 1,3-diaxial interactions, thus dictating the stereochemistry of the product. harvard.edu The geometry of the enolate (E or Z) is crucial, as (Z)-enolates typically lead to syn-aldol adducts, while (E)-enolates give anti-aldol adducts. harvard.edu

The synthesis of 3-hydroxyoxindoles, which are structurally related to the potential aldol products of 3-acetylindoles, has been extensively studied, with a focus on catalytic asymmetric synthesis. beilstein-journals.org Various metal catalysts and organocatalysts have been developed to control the enantioselectivity of the aldol addition to isatins, which are precursors to 3-hydroxyoxindoles. beilstein-journals.org These strategies could potentially be adapted for the stereoselective functionalization of the 3-acetyl group in this compound.

Furthermore, palladium-catalyzed reactions have been employed for the regio- and stereoselective synthesis of complex indole derivatives. beilstein-journals.orgnih.gov These methods often involve the intramolecular syn-addition of an organopalladium species to an alkyne, leading to the formation of a vinylpalladium intermediate with defined stereochemistry. nih.gov Subsequent cross-coupling reactions can then proceed with retention of this stereochemistry. Such cascade reactions allow for the construction of polycyclic systems with high stereocontrol. beilstein-journals.orgnih.gov

The potential for creating multiple stereoisomers exists in many synthetic routes. For instance, in a crossed aldol reaction, both the enolate and the electrophile can have two faces, leading to the possibility of four different stereoisomers (two pairs of enantiomers). youtube.com Careful selection of reagents, catalysts, and reaction conditions is therefore essential to achieve the desired stereochemical outcome. The development of stereoselective synthetic methods is a continuing area of research, driven by the fact that different stereoisomers of a molecule can have vastly different biological activities.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Complex Indole (B1671886) Structures

The synthesis of intricately substituted indoles remains a significant challenge in organic chemistry. While classical methods like the Fischer, Bischler, and Madelung syntheses are foundational, the demand for more complex and diverse indole libraries necessitates the development of novel and efficient synthetic strategies.

Recent advancements have focused on transition-metal-catalyzed reactions, multicomponent reactions, and domino or cascade reactions to construct the indole core with high atom economy and stereoselectivity. acs.orgnrochemistry.com For instance, palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the C- and N-functionalization of the indole ring. nrochemistry.com Iron-catalyzed radical C-N coupling reactions are also emerging as a powerful method for constructing complex indole-fused heterocyclic systems. rjpn.org

A plausible synthetic approach to 1-Benzyl-2-chloro-3-acetylindole would likely involve a multi-step process. The synthesis would commence with the preparation of the precursor, 1-benzyl-3-acetylindole. This can be achieved through several established routes, including the Friedel-Crafts acylation of 1-benzylindole or the benzylation of 3-acetylindole (B1664109). chemijournal.comresearchgate.net A common method involves the reaction of indole with acetic anhydride (B1165640) in the presence of a Lewis acid, followed by N-benzylation. sciencemadness.org An alternative is the reaction of indolylmagnesium iodide with acetyl chloride. sciencemadness.org

The subsequent and more challenging step would be the selective chlorination of 1-benzyl-3-acetylindole at the C2 position. Direct chlorination of the indole nucleus can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). rjpn.orgacs.orgresearchgate.net While sulfuryl chloride is known to produce 2-chloroindoles, the reaction conditions need to be carefully controlled to avoid over-chlorination or reaction at other positions. rjpn.org N-chlorosuccinimide is a milder and often more selective chlorinating agent for electron-rich heterocycles. acs.orgresearchgate.net Enzymatic methods, such as the use of vanadium haloperoxidases for the decarboxylative chlorination of N-benzyl-3-carboxyindole, also present a green and highly selective alternative for halogenating the indole core, though this would require modification of the starting material. chemrxiv.org

Future research in this area will likely focus on:

Developing one-pot syntheses: Combining multiple reaction steps into a single, efficient process to reduce waste and improve yields.

Utilizing flow chemistry: Employing continuous-flow reactors for safer and more scalable synthesis of complex indoles.

Exploring novel catalytic systems: Discovering new catalysts that can achieve higher selectivity and efficiency under milder reaction conditions. nih.gov

Application of Advanced Biological Screening Platforms for New Indole Derivatives

Once synthesized, novel indole derivatives must be screened for their biological activity. High-throughput screening (HTS) has revolutionized this process, allowing for the rapid testing of thousands of compounds against a specific biological target. sciencemadness.org HTS platforms are highly automated and utilize robotics, liquid handling devices, and sensitive detectors to quickly identify "hits." sciencemadness.org

For a compound like this compound, a tiered screening approach would be beneficial. Initial broad-spectrum screening against a panel of cancer cell lines, bacteria, and fungi could identify general areas of bioactivity. The presence of the 2-chloro substituent suggests potential antibacterial activity, as chloroindoles have been shown to inhibit bacterial growth and biofilm formation. frontiersin.org Furthermore, many indole derivatives exhibit potent anticancer and anti-inflammatory properties. nih.govdntb.gov.uanrfhh.com

Following initial HTS, more focused secondary assays can be employed to determine the mechanism of action and potency of the active compounds. These may include:

Enzyme inhibition assays: To determine if the compound inhibits specific enzymes, such as kinases or cyclooxygenases (COX), which are common targets for anticancer and anti-inflammatory drugs, respectively. pcbiochemres.com

Receptor binding assays: To assess the affinity of the compound for specific cellular receptors.

Cell-based assays: To study the effect of the compound on cellular processes like apoptosis, cell cycle progression, and signal transduction.

Advanced screening platforms are continuously evolving, with the development of high-content screening (HCS) which allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's biological effects.

Table 1: Potential Biological Activities of Substituted Indole Derivatives

| Indole Substituent | Potential Biological Activity | Reference(s) |

| 2-Chloro | Antibacterial, Anti-inflammatory | acs.orgfrontiersin.org |

| 1-Benzyl | Anticancer, Antimicrobial | nih.govdntb.gov.ua |

| 3-Acetyl | Precursor for various bioactive alkaloids | researchgate.net |

| Various C2, C3-disubstituted | Anticancer | nih.gov |

This table is illustrative and based on activities reported for related indole derivatives.

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery. sioc-journal.cnresearchgate.netclockss.org These technologies can analyze vast datasets to identify novel drug targets, predict the biological activity of new compounds, and optimize their pharmacokinetic properties.

In the context of indole drug discovery, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for known indole derivatives to predict the biological activity of new, unsynthesized compounds like this compound. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new indole-based molecules with desired properties. These models can learn the underlying chemical rules and structures of known active compounds to generate novel candidates with high predicted potency and low toxicity.

Structure-Activity Relationship (SAR) Analysis: AI can help elucidate complex SARs by identifying the key structural features that contribute to a compound's biological activity. This knowledge can then be used to guide the design of more potent and selective analogs.

Repurposing Existing Drugs: AI algorithms can screen existing drugs, including indole-containing compounds, for new therapeutic indications.

The integration of AI and ML with traditional drug discovery methods has the potential to significantly accelerate the development of new indole-based therapies.

Exploration of Novel Pharmacological Targets for Indole-Based Compounds

The versatility of the indole scaffold allows it to interact with a wide range of biological targets. While many indole-based drugs target well-established pathways, there is a continuous search for novel pharmacological targets to address unmet medical needs.

Some emerging areas of interest for indole-based compounds include:

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs. Designing small molecules that can modulate these interactions is a major challenge, but the rigid, heterocyclic structure of indoles makes them attractive scaffolds for developing PPI inhibitors.

Epigenetic Targets: Epigenetic modifications play a crucial role in gene expression and are implicated in various diseases, including cancer. Indole derivatives are being explored as inhibitors of epigenetic enzymes like histone deacetylases (HDACs) and methyltransferases.

Targeting the Microbiome: The gut microbiome has a profound impact on human health, and dysbiosis is linked to numerous diseases. Indole and its derivatives are produced by gut bacteria and can modulate host-microbe interactions, suggesting that novel indole-based therapies could be developed to target the microbiome.

Neuroinflammation: Chronic inflammation in the central nervous system is a hallmark of neurodegenerative diseases. Given the known anti-inflammatory properties of many indoles, there is growing interest in developing indole-based compounds that can cross the blood-brain barrier and modulate neuroinflammatory pathways. nrfhh.com

The continued exploration of novel targets, coupled with advances in synthesis and screening, will undoubtedly lead to the discovery of new and innovative applications for indole-based compounds like this compound.

Q & A

Basic: What are the established synthetic routes for 1-Benzyl-2-chloro-3-acetylindole, and how can reaction progress be monitored?

Methodological Answer:

A common approach involves sequential functionalization of the indole core:

- Step 1 : Benzylation at the N1 position via nucleophilic substitution using benzyl chloride under basic conditions (e.g., NaH in DMF) .

- Step 2 : Chlorination at C2 using reagents like POCl₃ or N-chlorosuccinimide (NCS) in anhydrous DCM .

- Step 3 : Acetylation at C3 via Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃) .

Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking intermediates. Confirmatory characterization uses H/C NMR (e.g., acetyl peak at ~2.6 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Advanced: How does steric hindrance from the benzyl group influence regioselectivity in subsequent reactions of this compound?

Methodological Answer:

The bulky benzyl group at N1 directs electrophilic substitution to less hindered positions (e.g., C5 or C6). For example:

- Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs predominantly at C5 due to steric shielding at C4/C6. Confirmation via H NMR (aromatic proton splitting patterns) and X-ray crystallography (if single crystals are obtainable) .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian or MOE) model charge distribution and steric maps to predict reactivity .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Primary Techniques :

- Contradiction Resolution : Discrepancies in melting points or spectral data may arise from solvate formation or impurities. Recrystallization (e.g., using ethanol/water) and comparative analysis with literature (e.g., NIST Chemistry WebBook) are advised .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., kinases or GPCRs). Parameters include binding affinity (ΔG) and ligand efficiency .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, CYP450 metabolism). Validate with in vitro assays (e.g., microsomal stability tests) .

- Case Study : Derivatives with electron-withdrawing groups (e.g., Cl at C2) show enhanced binding to ATP pockets in kinase assays, correlating with DFT-predicted electrostatic potentials .

Basic: What safety protocols are essential when handling this compound due to reactive intermediates?

Methodological Answer:

- Chlorination Step : POCl₃ and NCS require anhydrous conditions and PPE (gloves, goggles). Neutralize waste with 5% NaHCO₃ before disposal .

- Acetylation Step : Friedel-Crafts acylation generates HCl gas; use a fume hood and gas traps. Monitor exothermic reactions with cooling baths .

- Storage : Store under inert atmosphere (Ar/N₂) at –20°C to prevent decomposition .

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer:

- Crystallization : Optimize solvent systems (e.g., DCM/hexane) for single-crystal growth. Slow evaporation at 4°C is preferred .

- Data Collection : Use synchrotron sources (λ = 0.7–1.0 Å) for high-resolution data. Refinement software (SHELX or Phenix) models thermal displacement parameters (B-factors) to confirm atomic positions .

- Case Study : A 2-chloroindole derivative’s C–Cl bond length (1.72–1.75 Å) confirmed via crystallography matches DFT-optimized geometries (deviation < 0.02 Å) .

Basic: What solvents and conditions optimize the purification of this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery. Hot filtration removes insoluble byproducts.

- Column Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1) achieves baseline separation. Monitor fractions by TLC (Rf ~0.3 in same solvent) .

Advanced: How do electronic effects of the 3-acetyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The electron-withdrawing acetyl group activates C2-Cl for Pd-catalyzed coupling with aryl boronic acids. Optimize with Pd(PPh₃)₄ (2 mol%), K₂CO₃, and dioxane/H₂O at 80°C .

- Mechanistic Insight : Hammett studies (σ⁺ values) correlate acetyl’s –I effect with accelerated oxidative addition rates (k₁ ~10⁻³ s⁻¹) .

Basic: How to troubleshoot low yields in the benzylation step of this compound synthesis?

Methodological Answer:

- Cause 1 : Moisture deactivates NaH. Dry solvents (DMF over molecular sieves) and reagents under Ar .

- Cause 2 : Competing O-benzylation. Use excess benzyl chloride (1.5 eq) and monitor by H NMR for N-benzyl signature .

Advanced: What strategies validate the proposed reaction mechanism for chlorination at C2?

Methodological Answer:

- Isotopic Labeling : Use Cl-labeled NCS to track incorporation via MS (M+2 peak shift) .

- Kinetic Isotope Effect (KIE) : Compare rates of C vs. C indole derivatives. A KIE >1 supports rate-limiting C–Cl bond formation .

- Computational MD : Molecular dynamics (AMBER) simulate transition states to confirm activation energy barriers (~15 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.